molecular formula C11H15NO4 B8746199 tert-Butyl 2-(furan-3-yl)-2-oxoethylcarbamate CAS No. 832077-46-0

tert-Butyl 2-(furan-3-yl)-2-oxoethylcarbamate

Cat. No. B8746199
CAS RN: 832077-46-0
M. Wt: 225.24 g/mol
InChI Key: BNODXUZMNDZVBV-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(furan-3-yl)-2-oxoethylcarbamate is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(furan-3-yl)-2-oxoethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(furan-3-yl)-2-oxoethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

832077-46-0

Product Name

tert-Butyl 2-(furan-3-yl)-2-oxoethylcarbamate

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-[2-(furan-3-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-9(13)8-4-5-15-7-8/h4-5,7H,6H2,1-3H3,(H,12,14)

InChI Key

BNODXUZMNDZVBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=COC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of n-BuLi (2.5 M in hexane, 7.68 mL) in anhydrous ether (10 mL) was added dropwise (over a 20-min period) a solution of 3-bromofuran (2.35 g, 16 mmol) in anhydrous THF (15 mL) under nitrogen atmosphere at −78° C. After stirring at −78° C. for 20 min, a solution of the Weinreb amide 45 (1.75 g, 8 mmol) in THF (15 mL) was added slowly to the mixture. The reaction mixture was allowed to warm to room temperature and stirred for 18 h. The mixture was poured into a saturated NaHCO3 solution and extracted with EtOAc. The organic phase was dried over anhydrous MgSO4, filtered and evaporated under vacuum. The residue was further purified by silica column chromatography to provide the titled compound (671 mg, 37%). MNa+248.
Quantity
7.68 mL
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

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